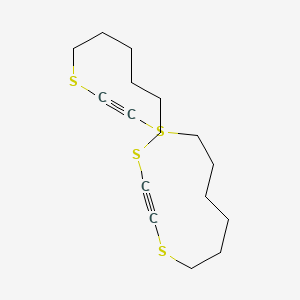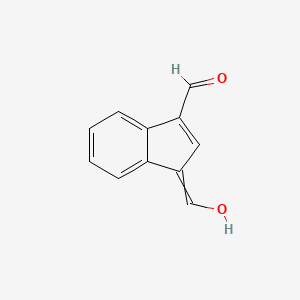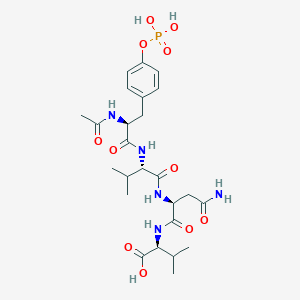
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne typically involves the formation of the cyclic structure through a series of chemical reactions. One common method includes the cyclization of a linear precursor containing sulfur atoms and triple bonds. The reaction conditions often involve the use of strong bases and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: The sulfur atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various isomers with different degrees of saturation.
Aplicaciones Científicas De Investigación
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials with unique properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne involves its interaction with molecular targets through its sulfur atoms and triple bonds. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, affecting the function of the target molecules. The pathways involved may include electron transfer, nucleophilic attack, or radical formation, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: A cyclic compound with sulfur atoms but without triple bonds.
1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing cyclic compound with different ring size and properties.
Uniqueness
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is unique due to its combination of sulfur atoms and triple bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
295329-32-7 |
|---|---|
Fórmula molecular |
C16H24S4 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
1,4,11,14-tetrathiacycloicosa-2,12-diyne |
InChI |
InChI=1S/C16H24S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h1-12H2 |
Clave InChI |
XHQVRXIXGNEMHI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCSC#CSCCCCCCSC#CSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)




![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)
